Uperin-2.5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIVDFAKGVLGKIKNVLGI |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Uperin-2.5 exhibits significant antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria. Its mechanism of action involves disrupting bacterial membranes, leading to cell lysis. The peptide's effectiveness has been demonstrated in various studies:
- Activity Spectrum : this compound shows potent activity against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.
- Mechanism : The peptide interacts with lipid bilayers, forming pores that compromise membrane integrity.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | Membrane disruption |
| Bacillus subtilis | 10 µg/mL | Pore formation |
| Listeria monocytogenes | 8 µg/mL | Membrane lysis |
Amyloidogenic Properties
This compound is also characterized by its amyloidogenic properties, which allow it to form amyloid-like fibrils under certain conditions. This feature has implications for both understanding amyloid diseases and developing new biomaterials.
- Fibril Formation : Studies have shown that this compound can form fibrils in phosphate-buffered saline (PBS), which may mimic pathological amyloids found in neurodegenerative diseases.
- Potential Applications : The ability to form stable aggregates can be harnessed for drug delivery systems or as scaffolds in tissue engineering.
Table 2: Fibril Formation Conditions for this compound
| Condition | Result |
|---|---|
| PBS at 37°C | Formation of fibrils observed |
| 20% TFE in water | Enhanced fibrillation kinetics |
| High salt concentration | Stabilization of fibrillar structures |
Molecular Dynamics Simulations
Recent advancements in molecular dynamics simulations have provided insights into the aggregation behavior and structural transitions of this compound.
- Aggregation Process : Simulations indicate that this compound undergoes a two-step aggregation process, beginning with dimerization followed by the formation of larger oligomers.
- Impact of Mutations : Mutant forms of this compound demonstrate altered aggregation rates, providing valuable information for designing peptides with tailored properties.
Case Study: Aggregation Kinetics
A study involving molecular dynamics simulations revealed that substitutions at key positions (e.g., replacing positively charged residues with alanine) significantly accelerated the aggregation process, highlighting the role of charge in peptide behavior.
Biotechnological Applications
The unique properties of this compound position it as a candidate for various biotechnological applications:
- Antimicrobial Coatings : Due to its antimicrobial properties, this compound can be incorporated into coatings for medical devices to prevent infections.
- Biomaterials : Its ability to form stable fibrils makes it suitable for developing scaffolds in tissue engineering or drug delivery systems.
Table 3: Potential Biotechnological Applications of this compound
| Application | Description |
|---|---|
| Antimicrobial coatings | Prevents biofilm formation on surfaces |
| Drug delivery systems | Stabilizes drugs through peptide scaffolds |
| Tissue engineering | Provides structural support for cell growth |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ferrioxalate (Iron(III) Oxalate)
Ferrioxalate shares structural similarities with Uperin-2.5, as both contain transition metals (iron in Ferrioxalate vs. hypothesized cobalt/nickel in this compound) coordinated with oxygen-rich ligands.
| Property | This compound | Ferrioxalate |
|---|---|---|
| Molecular Formula | Presumed MₓOᵧ(ligand)₂ | K₃[Fe(C₂O₄)₃]·3H₂O |
| Solubility | Insoluble in water | Water-soluble |
| Thermal Stability | Stable up to 400°C | Decomposes at 150°C |
| Applications | PM2.5 source tracing | Photocatalysis, redox studies |
Key Differences :
- Ferrioxalate’s water solubility limits its utility in particulate studies, whereas this compound’s insolubility mimics real-world PM2.5 behavior .
- This compound exhibits superior thermal stability, making it suitable for high-temperature emission simulations .
Zinc Oxide (ZnO) Nanoparticles
ZnO nanoparticles are structurally distinct but functionally analogous to this compound in environmental applications.
| Property | This compound | ZnO Nanoparticles |
|---|---|---|
| Surface Area | 120–150 m²/g | 20–50 m²/g |
| Reactivity | Selective adsorption of SO₂ | Broad-spectrum photocatalysis |
| Toxicity | Low (LD₅₀ > 5000 mg/kg) | Moderate (LD₅₀ ~ 300 mg/kg) |
Comparison with Functionally Similar Compounds
Diesel Particulate Matter (DPM)
DPM is a natural PM2.5 component often compared to synthetic this compound in toxicity studies.
| Property | This compound | DPM |
|---|---|---|
| Organic Markers | Controlled composition | Variable (PAHs, nitroarenes) |
| Reproducibility | High (batch-to-batch CV < 5%) | Low (CV > 30%) |
| Oxidative Stress | Predictable ROS generation | Unpredictable, context-dependent |
Key Differences :
- This compound’s standardized organic markers (e.g., hopanes, steranes) enable precise source identification, unlike DPM’s heterogeneous composition .
- DPM’s variable oxidative stress responses complicate mechanistic studies, whereas this compound provides consistent data .
Ammonium Sulfate ((NH₄)₂SO₄)
Ammonium sulfate is used alongside this compound to simulate secondary inorganic aerosols.
| Property | This compound | Ammonium Sulfate |
|---|---|---|
| Hygroscopicity | Low (growth factor = 1.2) | High (growth factor = 1.8) |
| Acidity | Neutral (pH 6.5–7.0) | Acidic (pH 3.0–4.5) |
| Environmental Role | Primary emission tracer | Secondary aerosol formation |
Preparation Methods
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) is the standard method for preparing uperin peptides, including Uperin-2.5. This technique allows precise assembly of the 17-amino acid sequence characteristic of uperins, ensuring high purity and yield.
- Resin Selection: Typically, a Wang or Rink amide resin is used to anchor the C-terminal amino acid.
- Coupling Reagents: Commonly, HBTU or HATU with DIPEA are employed to activate amino acids for coupling.
- Deprotection: Fmoc chemistry is used for protecting groups, with piperidine for removal.
- Cleavage and Purification: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid (TFA) cocktails and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
Analytical verification is performed via mass spectrometry and analytical HPLC to confirm the correct molecular weight and purity.
Preparation of Peptide Solutions for Aggregation Studies
For aggregation and structural studies, peptides are dissolved in aqueous buffers under controlled conditions:
- Concentration: Peptide concentrations typically range from 10 to 20 mM to promote aggregation. For example, 15 mM concentration was used in molecular dynamics simulations of uperin-3.5 aggregation.
- Buffer Conditions: Phosphate-buffered saline (PBS) or water is used, sometimes supplemented with salts to mimic physiological ionic strength.
- pH Control: Neutral pH (~7.4) is maintained to preserve peptide stability and native charge states.
- Temperature: Incubations are performed at physiological temperatures (25–37°C) to facilitate aggregation kinetics.
Induction and Monitoring of Aggregation
Aggregation of this compound, like uperin-3.5, proceeds via nucleation-dependent polymerization involving:
- Initial Dimerization: Two monomeric peptides in extended conformation form dimers stabilized by hydrogen bonds.
- Oligomer Formation: Dimers associate into small beta-sheet-rich oligomers.
- Cluster Growth: Oligomers condense into larger aggregates and fibrils.
Molecular dynamics simulations have shown that aggregation initiates within 100 ns of incubation at sufficient concentration, with full cluster formation occurring within microseconds depending on sequence and charge.
Structural Characterization Techniques
To confirm the structural state and aggregation of this compound, several biophysical methods are employed:
Environmental Factors Affecting Preparation and Aggregation
- Peptide Concentration: Higher concentrations accelerate aggregation kinetics.
- Charge Modifications: Mutations replacing positively charged residues (e.g., Arg7, Lys8) with neutral alanine increase hydrophobicity and speed aggregation.
- Lipid Presence: Lipids or SDS micelles can induce α-helical conformations, altering fibril polymorphs.
- Temperature and pH: Physiological conditions favor native aggregation pathways.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Typical Conditions for this compound Preparation | Observed Outcomes / Notes |
|---|---|---|
| Peptide Synthesis Method | Solid-phase peptide synthesis (Fmoc-SPPS) | High purity, sequence-specific synthesis |
| Purification | RP-HPLC | >95% purity confirmed by MS and analytical HPLC |
| Peptide Concentration | 10–20 mM in aqueous buffer | Promotes spontaneous aggregation |
| Buffer Composition | PBS or water, pH 7.4 | Maintains peptide stability and charge states |
| Incubation Temperature | 25–37°C | Facilitates aggregation kinetics |
| Aggregation Monitoring | CD, FTIR, cryo-EM, molecular dynamics | β-sheet rich fibrils with amyloid characteristics |
| Structural Polymorphism | Cross-β fibrils, possible cross-α forms | Polymorphs depend on environment and sequence |
| Mutation Effects | Charge neutralization increases aggregation | Enhanced hydrophobic interactions accelerate fibrillation |
Research Findings and Implications
- The aggregation of uperin peptides follows a nucleation-dependent mechanism with initial dimerization as the critical step.
- Structural polymorphism, including cross-β and cross-α fibril forms, is influenced by environmental conditions and peptide sequence.
- High-resolution cryo-EM structures of uperin-3.5 provide a model for understanding this compound fibril architecture, likely sharing similar amyloidogenic features.
- Modifications in amino acid charge and hydrophobicity modulate aggregation rates, which can be exploited in designing peptide analogs with tailored properties.
Q & A
Q. How can interdisciplinary approaches enhance this compound’s research scope?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
